molecular formula C5H13ClN2O2S B6223747 [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans CAS No. 2763740-63-0

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans

Cat. No. B6223747
CAS RN: 2763740-63-0
M. Wt: 200.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans (ACMSH) is an organic compound that has been used as a reagent in laboratory experiments as well as in scientific research. It is a cyclic sulfonamide derivative of the amino acid alanine and is known to be a useful reagent in organic synthesis. ACMSH is also known as a chiral auxiliary, a type of chemical compound used to control the stereochemistry of a reaction. This compound is used in a variety of applications, including drug synthesis, asymmetric synthesis, and peptide synthesis.

Mechanism of Action

ACMSH acts as a chiral auxiliary in peptide synthesis and other organic reactions. It binds to the substrate, which allows for the formation of a new stereochemical configuration. This is accomplished through the formation of a hydrogen bond between the substrate and the chiral auxiliary.
Biochemical and Physiological Effects
ACMSH does not have any known biochemical or physiological effects. It is used only as a reagent in laboratory experiments and scientific research.

Advantages and Limitations for Lab Experiments

The use of ACMSH in laboratory experiments and scientific research provides several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. Additionally, it is a useful reagent for the synthesis of chiral compounds, allowing for the production of compounds with different stereochemical configurations.
However, there are some limitations to the use of ACMSH in laboratory experiments. It is not suitable for large-scale production, as it is not a cost-effective reagent. Additionally, it is not suitable for the synthesis of compounds that require high temperatures or pressures, as it is not stable under these conditions.

Future Directions

The use of ACMSH in laboratory experiments and scientific research has the potential to be expanded in several ways. It could be used in the synthesis of new drugs, as well as in the development of new catalysts and chiral auxiliaries. Additionally, it could be used in the synthesis of other compounds, such as polymers and organometallic compounds. Finally, it could be used in the development of new methods for the synthesis of chiral compounds, such as asymmetric synthesis.

Synthesis Methods

ACMSH can be synthesized from alanine and methanethiosulfonate in a three-step process. First, alanine is reacted with methanethiosulfonate in the presence of a base to form the cyclic sulfonamide. This is followed by the addition of hydrochloric acid to the reaction mixture, which results in the formation of ACMSH. Finally, the compound is isolated by crystallization.

Scientific Research Applications

ACMSH has been used in a variety of scientific research applications. It has been used in peptide synthesis as a chiral auxiliary, allowing for the production of chiral compounds. It has also been used in the synthesis of drugs, such as antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in asymmetric synthesis, a process that involves the creation of compounds with different stereochemical configurations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans involves the reaction of a cyclobutane derivative with a sulfonamide reagent in the presence of a reducing agent and a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methanesulfonyl chloride", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is reacted with ammonia to form [(1r,3r)-3-aminocyclobutyl]carboxylic acid.", "[(1r,3r)-3-aminocyclobutyl]carboxylic acid is then reacted with methanesulfonyl chloride in the presence of a base to form [(1r,3r)-3-aminocyclobutyl]methanesulfonamide.", "Sodium borohydride is added to the reaction mixture to reduce any unreacted methanesulfonyl chloride and to convert any sulfonyl groups to sulfonic acid groups.", "The resulting product is then treated with hydrochloric acid to form [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans.", "The product is isolated by filtration and washed with diethyl ether and methanol." ] }

CAS RN

2763740-63-0

Product Name

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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